B1575253 gp100 (182-191)

gp100 (182-191)

Cat. No.: B1575253
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

gp100 (182-191) is a peptide fragment derived from the glycoprotein 100 (gp100), a melanocyte lineage-specific antigen overexpressed in melanoma cells . This epitope is presented by the HLA-A2.1 major histocompatibility complex (MHC) class I molecule, enabling recognition by cytotoxic T lymphocytes (CTLs) in melanoma patients . Gp100 plays a critical role in melanoma immunotherapy, as it serves as a tumor-associated antigen (TAA) for vaccine development and adoptive T cell therapies. Preclinical studies demonstrate that gp100-specific CTLs can lyse HLA-A2.1+ melanoma cells but spare normal melanocytes, highlighting its tumor-selective expression . However, gp100 processing and expression vary across melanoma subtypes; for example, amelanotic melanoma cell lines like SK-MEL-28 show fragmented gp100 bands (26 kDa) distinct from the full-length 100-kDa form in MNT-1 cells .

Properties

sequence

HTMEVTVYHR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (182-191); gp100 (182-191)

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions Involving gp100 (182-191)

The primary chemical reaction involving gp100 (182-191) occurs during its binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for the activation of cytotoxic T lymphocytes (CTLs), which can subsequently induce apoptosis in melanoma cells.

Binding Mechanism

The binding mechanism can be summarized as follows:

  • Peptide Presentation : gp100 (182-191) binds to the HLA-A*0201 molecule on antigen-presenting cells.

  • T Cell Activation : The peptide-HLA complex is recognized by CD8+ T cell receptors, leading to T cell activation.

  • Cytotoxic Response : Activated CTLs target and kill melanoma cells expressing the gp100 antigen.

The kinetics of this binding can be analyzed using techniques such as surface plasmon resonance, which provides insights into the binding affinities and kinetics of the interaction.

Modifications and Enhanced Binding

Research has shown that modifications to the gp100 peptide sequence can enhance its binding affinity to HLA molecules. For instance, studies have demonstrated that certain amino acid substitutions can significantly increase the binding strength of modified peptides compared to the wild-type gp100 peptide .

Purity and Yield Analysis

The purity and yield of synthesized peptides are critical for their application in immunological studies. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of gp100 (182-191). A typical purity requirement for research applications is above 95%.

Immune Response Activation

Functional studies have demonstrated that CTLs specific to gp100 can effectively induce apoptosis in melanoma cells. The interaction between CTLs and melanoma cells expressing gp100 leads to:

  • Cytokine Secretion : Increased levels of interferon-gamma are observed upon stimulation with gp100 peptides .

  • Memory T Cell Formation : Long-term studies indicate that vaccination with gp100 can generate memory CD8+ T cells capable of rapid recall responses upon re-exposure to the antigen .

Variability in Expression

Research has shown variability in gp100 expression among different melanoma cell lines, with some lines exhibiting strong expression while others show lower levels. This variability may influence treatment outcomes in patients receiving therapies targeting gp100 .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Melanoma Antigens

gp100 (182-191) belongs to a family of melanocyte differentiation antigens targeted in immunotherapy. Key comparators include:

Antigen Epitope HLA Restriction Immune Response Clinical Relevance References
gp100 (182-191) ITDQVPFSY HLA-A2.1 CTL-mediated lysis of HLA-A2.1+ melanoma cells Used in peptide vaccines and adoptive T cell therapies
Trp2 SVYDFFVWL HLA-A2.1 Induces CTL responses in murine models Co-targeted with gp100 in multi-antigen vaccines
MAGE-A3 FLWGPRALV HLA-A2.1 Elicits tumor-specific T cells in clinical trials Associated with poor prognosis in melanoma
HER2/neu KIFGSLAFL HLA-A2.1 Weak immunogenicity; requires modified peptides Explored in combinatorial therapies

Key Differences :

  • Immunogenicity: gp100 (182-191) and Trp2 are highly immunogenic in HLA-A2.1+ patients, while HER2/neu requires anchor-modified peptides to enhance MHC binding .
  • Tumor Specificity: Unlike MAGE-A3 (expressed in multiple cancers), gp100 is melanocyte-lineage restricted, reducing off-tumor toxicity .
Comparison with Modified gp100 Peptides

To overcome weak immunogenicity, gp100 (182-191) derivatives with amino acid substitutions (e.g., anchor residue modifications) have been developed:

Peptide Modification HLA Binding Affinity CTL Response Cross-Reactivity References
G9-209 (Native) ITDQVPFSY Low Weak in vitro sensitization Limited recognition of tumor cells
G9-209/2M IMDQVPFSY High (Anchor-modified) Robust CTL activation post-immunization Recognizes native gp100 on tumor cells
APL A3 Single substitution Null ligand No T cell activation No cross-reactivity

Key Findings :

  • Anchor-modified peptides (e.g., G9-209/2M) enhance HLA-A2.1 binding and generate CTLs capable of recognizing native gp100 .
  • APL A3, a null ligand, fails to activate T cells, underscoring the importance of specific residue interactions in TCR signaling .
Clinical Efficacy in Melanoma Therapies

gp100 (182-191)-based therapies have been compared with other immunotherapies:

Therapy Target Clinical Outcome Limitations References
gp100 Peptide Vaccine HLA-A2.1+ gp100 Partial tumor regression in 10–20% of patients Requires adjuvant; limited durability
Ipilimumab + gp100 CTLA-4 + gp100 No significant survival benefit vs. ipilimumab alone High toxicity; gp100 adds minimal efficacy
TCRm-CD3 Bispecific pHLA-gp100 1-year OS: 73% vs. 36% (control) in uveal melanoma Requires strict tumor-specific expression

Key Insights :

  • TCRm-CD3 bispecifics targeting gp100 show unprecedented survival benefits but depend on tumor-specific pHLA expression to avoid off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.